1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H7ClO3S It is a derivative of cyclopropane, a three-membered ring structure, and contains both a hydroxymethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of cyclopropylmethanol with chlorosulfonic acid under controlled conditions to yield the desired product. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to yield cyclopropane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Aldehydes and Carboxylic Acids: Formed from oxidation of the hydroxymethyl group.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl Chloride: Similar structure but lacks the hydroxymethyl group.
Cyclopropylmethanol: Contains the hydroxymethyl group but lacks the sulfonyl chloride group.
Cyclopropane-1-sulfonyl Fluoride: Similar structure with a fluoride instead of a chloride.
Uniqueness
1-(Hydroxymethyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the hydroxymethyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. This dual functionality allows for versatile chemical transformations and the synthesis of complex molecules .
Properties
Molecular Formula |
C4H7ClO3S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO3S/c5-9(7,8)4(3-6)1-2-4/h6H,1-3H2 |
InChI Key |
AGKFQAASIHETKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)S(=O)(=O)Cl |
Origin of Product |
United States |
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